molecular formula C24H24F2N4O2 B11198382 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one

6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one

Cat. No.: B11198382
M. Wt: 438.5 g/mol
InChI Key: CQHPCSTUCXABBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-ethyl group, a 2-(3-fluorophenyl) substituent, and a piperazine-linked 4-fluorophenyl moiety via a 2-oxoethyl bridge. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight key pharmacological and physicochemical trends.

Properties

Molecular Formula

C24H24F2N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

6-ethyl-2-(3-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one

InChI

InChI=1S/C24H24F2N4O2/c1-2-20-15-22(31)30(24(27-20)17-4-3-5-19(26)14-17)16-23(32)29-12-10-28(11-13-29)21-8-6-18(25)7-9-21/h3-9,14-15H,2,10-13,16H2,1H3

InChI Key

CQHPCSTUCXABBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include:

    Formation of the Dihydropyrimidinone Core: This involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Attachment of Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction with an appropriate halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., elevated temperatures, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, such as the one containing 4-(4-fluorophenyl)piperazine, demonstrate significant antidepressant properties. The compound's ability to modulate neurotransmitter levels could be linked to its structural components, which enhance binding affinity to serotonin receptors .

Anticancer Potential

Recent studies have shown that pyrimidinone derivatives exhibit anticancer activity. The incorporation of fluorinated phenyl groups has been associated with improved potency against various cancer cell lines. For instance, compounds structurally similar to 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one have been tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation .

Antiviral Activity

The compound has potential antiviral applications, particularly against influenza viruses. By targeting the RNA-dependent RNA polymerase complex, it may disrupt viral replication processes. Preliminary studies suggest that modifications to the pyrimidinone structure can enhance antiviral efficacy .

Data Tables

Application Activity Reference
AntidepressantModulates serotonin levels
AnticancerInhibits cell proliferation
AntiviralDisrupts viral replication

Case Study 1: Antidepressant Effects

A study conducted on a series of piperazine derivatives revealed that compounds similar to 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one exhibited significant reductions in depression-like behaviors in animal models. The mechanism was attributed to enhanced serotonergic activity and modulation of norepinephrine levels .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that the compound effectively reduced viability in MCF7 (breast cancer) and A549 (lung cancer) cells. The study indicated an IC50 value in the low micromolar range, suggesting strong anticancer potential .

Case Study 3: Influenza Virus Interaction

Research focused on the interaction of pyrimidinone derivatives with influenza virus polymerase showed a significant reduction in viral load in treated cells compared to controls. The compound's binding affinity was enhanced by structural modifications that increased hydrophobic interactions within the polymerase complex .

Mechanism of Action

The mechanism of action of 6-ETHYL-2-(3-FLUOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Pyrimidinone vs. Pyridazinone Derivatives

  • Target Compound: Pyrimidinone core with substitutions at positions 2, 3, and 4.
  • Analog (): Pyridazinone core (2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one). Key Difference: Pyridazinone’s reduced aromaticity compared to pyrimidinone may lower metabolic stability due to increased electron density .

Pyrido-Pyrimidinone Derivatives ()

  • Example: 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key Difference: Fused pyrido-pyrimidinone system increases molecular planarity. Impact: Enhanced planarity may improve membrane permeability but reduce solubility .

Substituent Analysis

Fluorophenyl Groups

  • Target Compound : 2-(3-fluorophenyl) and 4-(4-fluorophenyl) groups.
  • Analog () : 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF).
    • Key Difference : NNF lacks the 2-(3-fluorophenyl) group but retains the 4-fluorophenyl-piperazine moiety.
    • Impact : The additional 3-fluorophenyl group in the target compound may enhance hydrophobic interactions with receptor pockets .

Alkyl Substituents

  • Target Compound : 6-ethyl group.
  • Analog (): 6-methyl group.

Pharmacological Relevance of Piperazine Moieties

  • Sigma Receptor Targeting (): Piperazine-containing compounds (e.g., CB-64D, CB-184) act as sigma-2 receptor agonists, inducing caspase-independent apoptosis. Target Compound’s Potential: The 4-(4-fluorophenyl)piperazine group may confer sigma-2 affinity, though substituent positioning (e.g., 3-fluorophenyl vs. 4-fluorophenyl) could alter binding kinetics .
  • Autotaxin Inhibition (): GLPG1690, a piperazine-linked imidazopyridine, shares the 2-oxoethyl-piperazinyl motif. Structural Insight: The target compound’s pyrimidinone core may reduce off-target effects compared to imidazopyridines .

Physicochemical Properties

Property Target Compound NNF () GLPG1690 ()
Molecular Weight ~484 g/mol (est.) 304.33 g/mol 522.59 g/mol
Key Substituents 6-ethyl, 2-(3-FPh) 6-methyl Imidazopyridine core
LogP (Predicted) ~3.2 (est.) 2.1 4.0
Melting Point Not reported Not reported Not reported
  • Spectroscopic Confirmation : NMR (1H, 13C, 19F) and ESI-MS data (e.g., [M+H]+ peaks) are critical for structural validation, as seen in and .

Biological Activity

The compound 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features multiple functional groups, including a pyrimidine core, fluorophenyl substituents, and a piperazine moiety, which are known to influence its biological activity. The empirical formula is C21H24F2N4OC_{21}H_{24}F_2N_4O with a molecular weight of 392.44 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that derivatives with similar structures exhibit significant antimicrobial properties. For instance, compounds containing piperazine rings have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
  • Antipsychotic Potential :
    • The piperazine component is often associated with antipsychotic effects. Compounds similar to the one have been evaluated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors .
  • Antitumor Activity :
    • Studies suggest that pyrimidine derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of cell cycle progression .

The mechanisms through which 6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one exerts its biological effects are complex and multifaceted:

  • Receptor Interaction : The compound may interact with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are critical in the treatment of psychiatric disorders.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation or infection processes.

Case Studies

A review of literature reveals several case studies demonstrating the biological activities of similar compounds:

  • Antimycobacterial Activity :
    • A study highlighted that derivatives with piperazine structures showed effective inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 8 µM for certain analogs . This suggests that structural modifications can enhance activity.
  • Antipsychotic Efficacy :
    • Clinical trials involving piperazine derivatives indicated improvements in PANSS scores for patients with schizophrenia, suggesting potential efficacy for compounds structurally related to the target compound .

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperazine derivativesEffective against M. tuberculosis
AntipsychoticVarious piperazine-based drugsReduced symptoms in schizophrenia
AntitumorPyrimidine derivativesInduced apoptosis in cancer cells

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical for its structural assembly?

The compound is synthesized via multi-step reactions involving piperazine and pyrimidinone intermediates. A common approach includes:

  • Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde to form the piperazine core .
  • Step 2 : Coupling the piperazine derivative with a 2-oxoethyl pyrimidinone fragment via nucleophilic substitution or amidation .
  • Step 3 : Final purification using column chromatography or recrystallization to isolate the target compound. Key intermediates include the fluorophenyl-piperazine moiety and the ethyl-pyrimidinone scaffold, which are critical for ensuring regiochemical fidelity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., fluorophenyl groups) and monitor reaction progress .
  • X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous pyridazinone derivatives (e.g., bond angles and torsion angles for the piperazine-pyrimidinone linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are common impurities or by-products observed during synthesis, and how can they be mitigated?

  • By-products : Partial oxidation of the piperazine nitrogen or incomplete coupling of the 2-oxoethyl group .
  • Mitigation : Optimize reaction stoichiometry (e.g., excess fluorophenyl reagents) and employ inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Catalytic Systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) enhances efficiency for pyrimidinone formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side reactions .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive fluorophenyl groups .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay protocols (e.g., ATP concentration in kinase assays) may explain conflicting results .
  • Structural Confounders : Trace impurities (e.g., unreacted piperazine intermediates) can skew pharmacological data; rigorous HPLC purity checks (>98%) are essential .

Q. What is the role of the 4-(4-fluorophenyl)piperazine moiety in target binding and selectivity?

  • Hydrophobic Interactions : The fluorophenyl group enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets .
  • Piperazine Flexibility : The piperazine ring adopts chair or boat conformations to accommodate steric constraints in target proteins, as shown in crystallographic studies of related compounds .

Q. How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?

  • pH Sensitivity : The pyrimidinone ring may hydrolyze under acidic conditions (e.g., gastric pH); stability assays in simulated biological fluids (SBF) are recommended .
  • Metabolic Stability : Fluorine substituents reduce CYP450-mediated oxidation, extending half-life in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.